tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate: is a synthetic organic compound with the molecular formula C({12})H({20})N({4})O({2}) It features a pyrrolidine ring substituted with a tert-butyl ester group and a 4-amino-1H-pyrazol-1-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolidine Ring: Starting from a suitable pyrrolidine precursor, the ring is functionalized to introduce the tert-butyl ester group.
Introduction of the Pyrazole Moiety: The pyrazole ring is synthesized separately, often starting from hydrazine and a suitable diketone. The amino group is introduced via nitration followed by reduction.
Coupling Reaction: The pyrazole moiety is then coupled to the pyrrolidine ring under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to enhance efficiency and yield.
Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group on the pyrazole ring can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form corresponding hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the electrophile used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO(_4)) or hydrogen peroxide (H(_2)O(_2)) under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its potential as a ligand. Its structural features make it a candidate for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it valuable for creating polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism by which tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. Typically, it may act by:
Binding to Enzymes: Inhibiting or activating enzyme activity by binding to the active site or allosteric sites.
Receptor Interaction: Acting as an agonist or antagonist at specific receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(4-nitro-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(4-hydroxy-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
- tert-Butyl 3-(4-methyl-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
Uniqueness
The presence of the amino group in tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate distinguishes it from its analogs. This functional group allows for unique reactivity and interactions, making it particularly useful in synthetic and medicinal chemistry.
By understanding the detailed properties and applications of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl 3-(4-aminopyrazol-1-yl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-5-4-10(8-15)16-7-9(13)6-14-16/h6-7,10H,4-5,8,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJHGFJRZPJLDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674226 |
Source
|
Record name | tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029413-53-3 |
Source
|
Record name | tert-Butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60674226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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